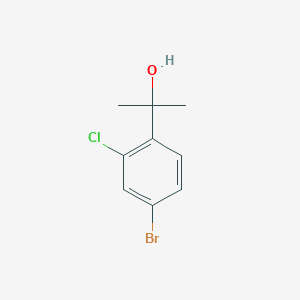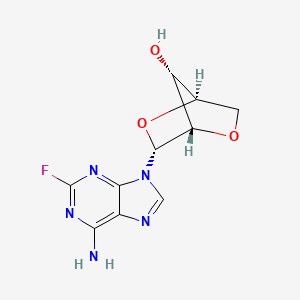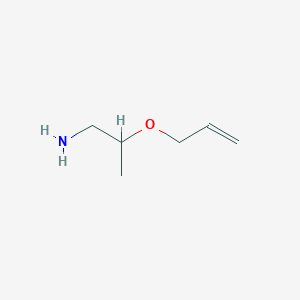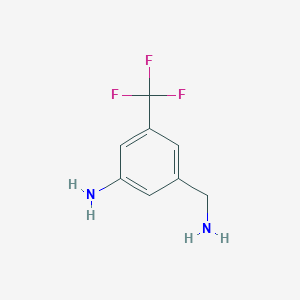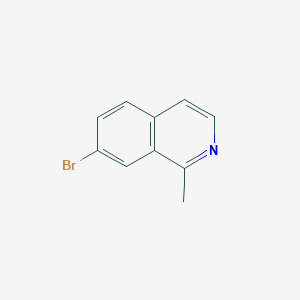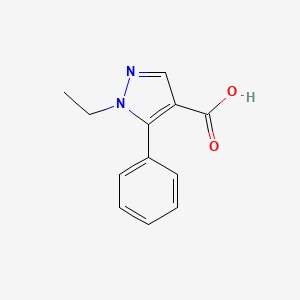
1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to other compounds such as “5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester” and "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester" .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied . For instance, the formation of a similar compound, “5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid”, has been proposed . Another study reported the synthesis of a 1-phenyl-pyrazole-4-carboxylic acid derivative through the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .
Molecular Structure Analysis
The molecular structure of “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” consists of a five-membered pyrazole ring attached to a phenyl ring and a carboxylic acid group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
The molecular weight of “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is a powder at room temperature .
Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application : Pyrazole derivatives have been synthesized and tested for their antibacterial properties against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Methods of Application : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . They were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
- Results or Outcomes : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
2. Various Biological Activities
- Summary of Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have many pharmacological functions including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
3. Anti-Inflammatory Activity
- Summary of Application : Pyrazole derivatives, including “1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, are found in a variety of leading drugs such as Celebrex . These compounds have been applied to treat inflammatory diseases .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific drug and its formulation .
- Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating inflammatory diseases .
4. Antidiabetic Agents
- Summary of Application : Pyrazole derivatives have been found to have antidiabetic properties .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific compound and its formulation .
- Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating diabetes .
5. Anticancer Agents
- Summary of Application : Pyrazole derivatives have been found to have anticancer properties .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific compound and its formulation .
- Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating various types of cancer .
6. Anti-HIV Agents
- Summary of Application : Pyrazole derivatives have been found to have anti-HIV properties .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific compound and its formulation .
- Results or Outcomes : The outcomes can also vary, but generally, these compounds have been found to be effective in treating HIV .
Future Directions
properties
IUPAC Name |
1-ethyl-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-11(9-6-4-3-5-7-9)10(8-13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHONBYCCYYORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)
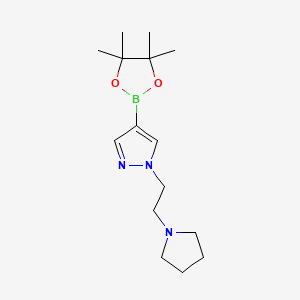
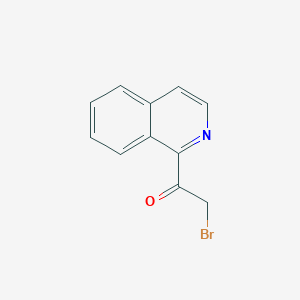
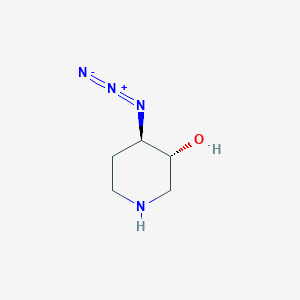
![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
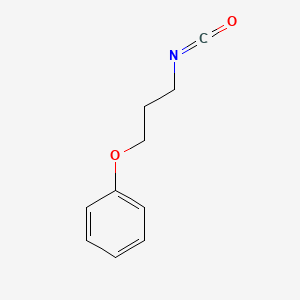
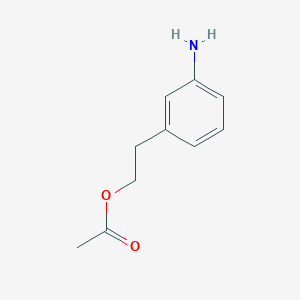
![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

